4-(2-Methylphenyl)cinnoline
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Overview
Description
4-(o-Tolyl)cinnoline is a heterocyclic aromatic organic compound that belongs to the cinnoline family Cinnolines are nitrogen-containing heterocycles with a bicyclic structure, consisting of a benzene ring fused to a pyridazine ring The presence of the o-tolyl group (a methyl-substituted phenyl group) at the 4-position of the cinnoline ring imparts unique chemical and physical properties to the compound
Preparation Methods
The synthesis of 4-(o-Tolyl)cinnoline can be achieved through various synthetic routes. One common method involves the cyclization of aryl hydrazones with malononitrile, followed by intramolecular Friedel-Crafts cyclization. The reaction typically employs aluminum chloride (AlCl3) as a catalyst and toluene as a solvent under reflux conditions . Another approach involves the condensation of 2-aminoacetophenone with o-tolyl hydrazine, followed by cyclization using an acid catalyst .
Industrial production methods for 4-(o-Tolyl)cinnoline may involve similar synthetic routes but are optimized for large-scale production. These methods often utilize continuous flow reactors and automated systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
4-(o-Tolyl)cinnoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield dihydrocinnoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for the introduction of various functional groups. Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinoline derivatives, while reduction produces dihydrocinnoline derivatives .
Scientific Research Applications
4-(o-Tolyl)cinnoline has a wide range of scientific research applications, including:
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds. It is used in the development of new synthetic methodologies and reaction mechanisms.
Biology: Cinnoline derivatives, including 4-(o-Tolyl)cinnoline, exhibit various biological activities such as antibacterial, antifungal, and antitumor properties. .
Medicine: The compound is investigated for its potential in drug discovery and development. .
Industry: 4-(o-Tolyl)cinnoline is used in the production of dyes, pigments, and other industrial chemicals. .
Mechanism of Action
The mechanism of action of 4-(o-Tolyl)cinnoline involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific biological activity being studied. For example, cinnoline derivatives have been shown to inhibit topoisomerase enzymes, which are essential for DNA replication and repair .
Comparison with Similar Compounds
4-(o-Tolyl)cinnoline can be compared with other similar compounds, such as:
Quinoline: Both cinnoline and quinoline are nitrogen-containing heterocycles, but quinoline has a single nitrogen atom in the ring system. Quinoline derivatives are widely studied for their antimalarial and anticancer properties.
Isoquinoline: Isoquinoline is an isomer of quinoline with the nitrogen atom located at a different position in the ring system. Isoquinoline derivatives exhibit various pharmacological activities, including analgesic and antispasmodic effects.
Phthalazine: Phthalazine is another nitrogen-containing heterocycle with a structure similar to cinnoline. .
The uniqueness of 4-(o-Tolyl)cinnoline lies in its specific substitution pattern and the resulting chemical and biological properties. Its o-tolyl group at the 4-position imparts distinct characteristics that differentiate it from other cinnoline derivatives and related compounds.
Properties
CAS No. |
90141-96-1 |
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Molecular Formula |
C15H12N2 |
Molecular Weight |
220.27 g/mol |
IUPAC Name |
4-(2-methylphenyl)cinnoline |
InChI |
InChI=1S/C15H12N2/c1-11-6-2-3-7-12(11)14-10-16-17-15-9-5-4-8-13(14)15/h2-10H,1H3 |
InChI Key |
RCIRHHGTFRADQR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=CN=NC3=CC=CC=C32 |
Origin of Product |
United States |
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